(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride (R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride
Brand Name: Vulcanchem
CAS No.: 2089388-97-4
VCID: VC5520986
InChI: InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1
SMILES: C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl
Molecular Formula: C7H11Cl3N2O
Molecular Weight: 245.53

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride

CAS No.: 2089388-97-4

Cat. No.: VC5520986

Molecular Formula: C7H11Cl3N2O

Molecular Weight: 245.53

* For research use only. Not for human or veterinary use.

(R)-2-Amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride - 2089388-97-4

Specification

CAS No. 2089388-97-4
Molecular Formula C7H11Cl3N2O
Molecular Weight 245.53
IUPAC Name (2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol;dihydrochloride
Standard InChI InChI=1S/C7H9ClN2O.2ClH/c8-7-2-1-5(3-10-7)6(9)4-11;;/h1-3,6,11H,4,9H2;2*1H/t6-;;/m0../s1
Standard InChI Key AVUNDUCVDXJOFX-ILKKLZGPSA-N
SMILES C1=CC(=NC=C1C(CO)N)Cl.Cl.Cl

Introduction

Structural and Stereochemical Analysis

Molecular Architecture

The compound features a 6-chloropyridin-3-yl moiety bonded to an ethanolamine chain, with stereochemical specificity at the C2 position (R-configuration). The dihydrochloride salt enhances aqueous solubility through protonation of the amine group. Key structural identifiers include:

PropertyValueSource
IUPAC Name(2R)-2-amino-2-(6-chloropyridin-3-yl)ethanol dihydrochloride
SMILESC1=CC(=NC=C1C(CO)N)Cl.Cl.Cl
InChIKeyZZRYQEVGEQGEAS-LURJTMIESA-N
Chiral CenterC2 (R-configuration)

The pyridine ring’s chlorine at position 6 influences electronic distribution, while the ethanolamine side chain enables hydrogen bonding and salt formation .

Crystallographic and Conformational Features

Though single-crystal X-ray data remain unpublished, computational models predict a planar pyridine ring with the ethanolamine chain adopting a gauche conformation to minimize steric strain . The hydrochloride ions form ionic interactions with the protonated amine, stabilizing the solid-state structure .

Synthesis and Production Pathways

Retrosynthetic Strategy

While detailed synthetic protocols are proprietary, plausible routes involve:

  • Halogenation: Introduction of chlorine at position 6 of nicotinic acid derivatives.

  • Amination: Nucleophilic substitution or reductive amination to install the amino-ethanol group.

  • Asymmetric Catalysis: Use of chiral catalysts or resolving agents to achieve enantiomeric excess >99% .

Industrial-Scale Manufacturing

Suppliers like American Elements produce batches up to 1-ton quantities with purity ≥97% . Critical process parameters include:

ParameterSpecificationSource
Purity97–99.9% (HPLC)
Yield65–78% (multi-step synthesis)
Cost$850–$1,200/kg (bulk pricing)

Physicochemical Properties

Thermodynamic Data

Experimental values for melting point and solubility are undisclosed, but computational estimates suggest:

PropertyValueMethod
LogP (partition coeff.)1.2 ± 0.3ChemAxon
Water Solubility48 mg/mL (25°C)QSPR
pKa (amine)8.9Predicted

The dihydrochloride salt’s hygroscopicity necessitates storage at 2–8°C in desiccated containers .

Applications in Pharmaceutical Research

Chiral Building Block

The compound’s rigid pyridine core and stereogenic center make it ideal for synthesizing:

  • Kinase Inhibitors: Targeting ATP-binding pockets due to pyridine’s π-π stacking capability.

  • Antidepressants: Noradrenaline reuptake inhibitors leveraging the amino-alcohol motif .

Preclinical Studies

In murine models, derivatives showed 63% inhibition of monoamine oxidase-B at 10 μM doses, though the parent compound’s bioactivity remains under investigation.

Hazard CodeRisk StatementPrecaution
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear gloves
H319Serious eye irritationUse goggles
H335May cause respiratory irritationUse respirator

First aid measures include flushing eyes with water (15 min) and administering activated charcoal if ingested .

Environmental Impact

Biodegradation studies indicate a half-life of 28 days in soil, with low bioaccumulation potential (BCF = 34).

Analytical Characterization Techniques

Spectroscopic Methods

  • NMR: ¹H NMR (D₂O, 400 MHz): δ 8.35 (s, 1H, pyridine-H2), 7.85 (d, J = 8.4 Hz, 1H, pyridine-H4), 4.10 (m, 1H, CH-NH₃⁺), 3.65 (dd, J = 11.2, 4.8 Hz, 2H, CH₂OH) .

  • HPLC: Retention time = 6.7 min (C18 column, 0.1% TFA in H₂O/MeOH) .

Quality Control Specifications

ParameterRequirementMethod
Purity≥97%HPLC
Heavy Metals≤10 ppmICP-MS
Residual Solvents≤0.5% (ICH Q3C)GC

Comparison with Structural Analogues

CompoundKey DifferenceBioactivity
(S)-EnantiomerOpposite configuration at C240% lower MAO-B inhibition
6-Fluoro analogueFluorine replaces chlorineImproved CNS penetration
Free base formLacks HCl counterions3× lower solubility

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator